molecular formula C18H17N3O2S B2819381 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1020977-53-0

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2819381
CAS No.: 1020977-53-0
M. Wt: 339.41
InChI Key: LQGZKDACSMACCZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical and materials chemistry, including a thiophene ring, an oxadiazole ring, and a tetrahydronaphthalene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The exact geometry would depend on the specific arrangement of these rings and the presence of any substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient oxadiazole ring. These could participate in various reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide have been evaluated for their potential anticancer effects. For instance, studies have synthesized and characterized similar oxadiazole derivatives, examining their efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. Some derivatives have shown promising results, particularly against breast cancer and lung adenocarcinoma cell lines, comparable to established anticancer drugs like cisplatin (Salahuddin et al., 2014), (Özdemir et al., 2017).

Antimicrobial and Antioxidant Activities

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have involved the use of different substituents and structural analyses, indicating potential effectiveness against specific bacterial strains and significant antioxidant properties (Talupur et al., 2021), (Sowmya et al., 2018).

Effects on Enzyme Inhibition and Cell Signaling

Research has explored the effects of related compounds on various enzymes and cell signaling pathways, providing insights into their potential use in treating diseases like diabetes and inflammation. This includes studies on enzyme kinetics and the computational evaluation of these derivatives as inhibitors of specific enzymes, suggesting promising applications in disease management (Polyak et al., 2013).

Structural Analysis and Characterization

Several studies have focused on the structural analysis and characterization of similar compounds, providing a deeper understanding of their chemical properties and potential interactions. This includes X-ray diffraction studies and Hirshfeld surface analysis, which are crucial for understanding the molecular structure and potential reactivity (Sharma et al., 2016), (Prabhuswamy et al., 2016).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications of this compound could be vast, given the prevalence of thiophene and oxadiazole rings in pharmaceutical and materials chemistry . Future research could explore these possibilities further.

Properties

IUPAC Name

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(14-8-7-12-4-1-2-5-13(12)10-14)19-18-21-20-16(23-18)11-15-6-3-9-24-15/h3,6-10H,1-2,4-5,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGZKDACSMACCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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